5-Chloro-2-(trifluoromethyl)-1H-imidazole
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Overview
Description
5-Chloro-2-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)-1H-imidazole typically involves the introduction of the chlorine and trifluoromethyl groups onto the imidazole ring. One common method involves the reaction of 2-chloro-1H-imidazole with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
5-Chloro-2-(trifluoromethyl)-1H-imidazole is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the imidazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H2ClF3N2 |
---|---|
Molecular Weight |
170.52 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H2ClF3N2/c5-2-1-9-3(10-2)4(6,7)8/h1H,(H,9,10) |
InChI Key |
BAQSYWTVIFEKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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